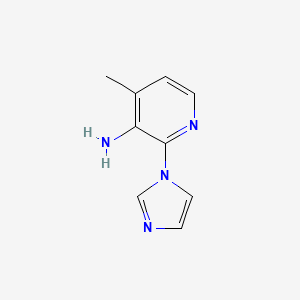

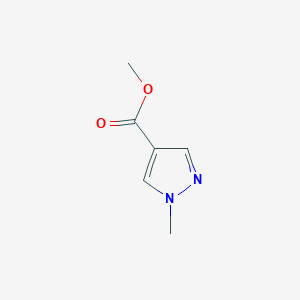

2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole is found in the structure of biotin, which is among the B group vitamins, in histidine, which is a semi-exogenous amino acid, in purine bases such as adenine and guanine, in uric acid, in drugs such as hydantoin .

Synthesis Analysis

Imidazole derivatives can be synthesized from a variety of methods. For example, 1H- and 2H-indazoles can be synthesized through transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of imidazole derivatives can be analyzed using various spectroscopic methods such as Fourier transform infrared (FTIR), proton and carbon-13 nuclear magnetic resonance (1H- and 13C-NMR), and mass spectroscopy .Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. For example, they can participate in transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis

Imidazole derivatives generally have unique chemical and physical properties such as low vapor pressure, non-flammability, high thermal stability, good ionic conductivity, and excellent fluidity and solubility .Scientific Research Applications

Synthesis and Antimicrobial Screening

A study by Desai et al. (2012) explored the synthesis of new bio-active molecules including mannich bases derived from 2-(1H-imidazol-1-yl)-4-methylpyridin-3-amine. These compounds demonstrated antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi, with some derivatives showing potency comparable or superior to commercial drugs (Desai et al., 2012).

Molecular Structure and Potential in Hypertension Treatment

Aayisha et al. (2019) focused on the molecular structure of a compound structurally similar to 2-(1H-imidazol-1-yl)-4-methylpyridin-3-amine, noting its role in treating hypertension and acting as an imidazoline receptor agonist. The study combined experimental and theoretical techniques to analyze the molecule’s structure, vibrations, molecular stability, and potential biological activity (Aayisha et al., 2019).

Synthesis of Nitrogen-rich Compounds

Srinivas et al. (2014) synthesized nitrogen-rich molecules based on imidazole, including compounds related to 2-(1H-imidazol-1-yl)-4-methylpyridin-3-amine, for potential applications in nitrogen-rich gas generators. The study evaluated the physicochemical properties of these compounds, examining the impact of azole rings and various functional groups (Srinivas et al., 2014).

Anti-Cancer and Antioxidant Activities

Rehan et al. (2021) synthesized a series of derivatives of imidazo[1,2-a]pyrimidine, structurally related to 2-(1H-imidazol-1-yl)-4-methylpyridin-3-amine, evaluating their antioxidant and cytotoxic activities against breast cancer. The compounds were characterized by spectroscopic techniques and tested for biological activities (Rehan et al., 2021).

Anticancer Agent Synthesis

Rashid (2020) developed bis-benzimidazole compounds clubbed with primary amine, related to 2-(1H-imidazol-1-yl)-4-methylpyridin-3-amine, as potential anticancer agents. The compounds were evaluated for anticancer activities and drug-relevant properties, showing promise as orally active molecules with good bioactivity scores (Rashid, 2020).

Safety And Hazards

Future Directions

The future directions of research on imidazole derivatives could involve the development of new drugs that overcome the problems of antimicrobial resistance. Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name |

2-imidazol-1-yl-4-methylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-2-3-12-9(8(7)10)13-5-4-11-6-13/h2-6H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSFSRNWXMUTEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N2C=CN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Imidazol-1-yl)-4-methylpyridin-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,9-Difluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B1311774.png)

![1,1'-Bis(4-boronobenzyl)-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B1311783.png)

![4-[(2S)-2-Methylbutyl]-1,1'-biphenyl](/img/structure/B1311794.png)

![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1311798.png)

![{4-[2-(Dimethylamino)ethoxy]phenyl}methanol](/img/structure/B1311799.png)